molecular formula C11H14FN B1517929 [Cyclopropyl(4-fluorophenyl)methyl](methyl)amine CAS No. 1156258-34-2

[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine

Cat. No.: B1517929
CAS No.: 1156258-34-2
M. Wt: 179.23 g/mol
InChI Key: KJUWJZWCBWUZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of fluorinated cyclopropyl amines emerged from systematic efforts to explore structure-activity relationships in bioactive compounds during the late 20th and early 21st centuries. Fluorination of bioactive molecules as a drug design strategy achieved remarkable success, mainly because of the strong electron-withdrawing effects of the fluorine atom and the metabolic stability of the carbon-fluorine bond. The specific incorporation of fluorine substituents into cyclopropyl amine frameworks represented an extension of earlier work on phenylcyclopropylamine derivatives, where researchers systematically investigated the effects of halogen substitution on biological activity and pharmacological properties.

Research into fluorinated phenylcyclopropylamines gained momentum as scientists recognized that fluorine substitution could significantly alter the electronic properties and conformational behavior of these molecules. The strategic placement of fluorine atoms in aromatic rings became a well-established approach for modulating the biological activity of amine-containing compounds, with particular emphasis on developing selective receptor modulators and enzyme inhibitors. This historical progression reflects the broader trend in medicinal chemistry toward the rational design of fluorinated pharmaceuticals, which now constitute a substantial portion of marketed drugs.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Classification

The systematic nomenclature of Cyclopropyl(4-fluorophenyl)methylamine follows International Union of Pure and Applied Chemistry conventions for substituted amines, where the compound is classified as a secondary amine bearing two distinct alkyl substituents attached to the nitrogen atom. The structural complexity arises from the presence of a cyclopropyl(4-fluorophenyl)methyl group and a methyl group as the two substituents on the amino nitrogen. This nomenclature system ensures precise identification of the compound's molecular architecture and distinguishes it from related structural isomers and constitutional isomers.

The chemical classification places this compound within the broader category of fluorinated aliphatic amines, specifically those containing cyclopropyl and aromatic fluorine functionalities. The presence of the 4-fluorophenyl moiety classifies it as an aryl-substituted amine, while the cyclopropyl group contributes to its categorization as a cycloalkyl-containing derivative. The molecular formula reflects the integration of these structural elements, with the fluorine atom contributing to the compound's unique electronic properties and potential biological activity.

From a structural perspective, the compound exhibits characteristics typical of both aromatic and alicyclic systems, with the cyclopropyl ring introducing conformational constraints that influence the overall molecular geometry. The 4-fluorophenyl substituent provides aromatic character and electronic modulation through the electronegative fluorine atom, which affects the electron density distribution within the molecular framework.

Significance in Chemical Research

The research significance of Cyclopropyl(4-fluorophenyl)methylamine stems from its potential applications in medicinal chemistry and its role as a model compound for understanding fluorine effects in bioactive molecules. Fluorinated cyclopropane derivatives have demonstrated considerable promise in developing potent and selective receptor agonists, particularly in the context of serotonin receptor modulation. The incorporation of fluorine atoms into the molecular structure can change the compounds' conformation and thereby possibly lead to higher potency and selectivity, increase lipophilicity for optimal brain penetration, and block potential sites of oxidative metabolism.

Research investigations have focused on the structure-activity relationships of fluorinated cyclopropyl amines, with particular attention to how the electronic effects of fluorine substitution influence binding affinity and selectivity for various biological targets. The compound serves as a valuable synthetic intermediate for the preparation of more complex molecular architectures, enabling researchers to explore diverse chemical modifications and functional group transformations. Studies have demonstrated that fluorine-containing amines often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, making them attractive candidates for pharmaceutical development.

The significance extends to synthetic methodology development, where fluorinated cyclopropyl amines serve as test substrates for evaluating new synthetic transformations and catalytic processes. The presence of both cyclopropyl and fluorinated aromatic functionalities provides multiple reactive sites for chemical modification, enabling researchers to investigate regioselective and stereoselective synthetic approaches. These compounds have contributed to advancing understanding of how fluorine substitution affects molecular properties such as lipophilicity, protein binding, and membrane permeability.

Relationship to Other Fluorinated Amine Compounds

Cyclopropyl(4-fluorophenyl)methylamine belongs to a broader family of fluorinated amine compounds that share structural features and synthetic origins. Closely related compounds include (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine, which differs in the connectivity pattern between the cyclopropyl and aromatic components. This structural variant maintains the same molecular formula of C₁₁H₁₄FN but exhibits different chemical and biological properties due to the altered substitution pattern on the amino nitrogen.

The compound also relates to other fluorinated cyclopropyl derivatives such as (3-cyclopropyl-2-fluorophenyl)methylamine, which incorporates the fluorine atom directly onto the aromatic ring at a different position. These positional isomers demonstrate how subtle changes in fluorine placement can significantly impact molecular properties and biological activity. Research has shown that the position of fluorine substitution on aromatic rings critically influences both electronic effects and steric interactions with biological targets.

Comparative studies with related fluorinated amines have revealed structure-activity relationships that inform the design of new compounds with improved properties. For example, the introduction of fluorine substituents at different positions on the phenyl ring has been demonstrated to affect monoamine oxidase inhibition profiles, with specific substitution patterns leading to enhanced selectivity between monoamine oxidase A and monoamine oxidase B. These relationships underscore the importance of systematic structural variation in developing optimized fluorinated amine compounds.

The broader class of fluorinated phenylcyclopropylamines encompasses numerous derivatives with varying substitution patterns, each contributing to understanding how fluorine incorporation affects molecular behavior. The electron-withdrawing effects of fluorine substitution typically result in decreased basicity of the amino group, altered lipophilicity profiles, and modified conformational preferences compared to non-fluorinated analogs.

Contemporary Research Landscape

Current research involving Cyclopropyl(4-fluorophenyl)methylamine and related compounds focuses on several key areas including synthetic methodology development, biological activity evaluation, and pharmaceutical applications. Recent advances in copper-catalyzed aminofluorination reactions have provided new synthetic routes to fluorinated amine compounds, enabling more efficient preparation of structurally diverse derivatives. These methodological improvements have expanded access to fluorinated cyclopropyl amines and facilitated their evaluation in various research contexts.

Contemporary synthetic approaches emphasize the development of catalytic methods for constructing fluorinated cyclopropyl amine scaffolds with high stereoselectivity and functional group tolerance. Research groups have reported innovative strategies for introducing fluorine atoms into cyclopropane rings through transition metal-catalyzed processes, providing versatile synthetic platforms for generating compound libraries. These advances have enabled researchers to prepare enantiomerically enriched fluorinated amines for biological evaluation and mechanistic studies.

The evaluation of biological activities represents another significant focus area, with researchers investigating the interactions of fluorinated cyclopropyl amines with various receptor systems and enzymes. Studies have demonstrated that these compounds can serve as selective modulators of neurotransmitter receptors, with particular attention to serotonin receptor subtypes. The ability to fine-tune selectivity profiles through structural modification has made these compounds valuable tools for neuropharmacological research and potential therapeutic development.

Current research also addresses the mechanistic aspects of fluorine effects in biological systems, seeking to understand how fluorine substitution influences molecular recognition and binding affinity. Computational modeling studies complement experimental investigations, providing insights into the conformational preferences and electronic properties of fluorinated cyclopropyl amines. These combined approaches have enhanced understanding of how fluorine incorporation can be strategically employed to optimize compound properties for specific applications.

Properties

IUPAC Name

1-cyclopropyl-1-(4-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWJZWCBWUZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation and Functionalization

  • The cyclopropyl group is introduced onto the phenyl ring through cyclopropanation reactions, often starting from 4-fluorobenzaldehyde or derivatives.
  • The Corey–Chaykovsky reaction is a common method used to generate cyclopropane rings from alkenes or aldehydes, as reported in the synthesis of related cyclopropyl phenyl derivatives.
  • For example, the cyclopropanecarboxylate intermediates (e.g., compounds 17a–e) are prepared by cyclopropanation of fluorinated benzene derivatives, followed by reduction and further functionalization.

Protection and Deprotection of Amines

  • Amines are often protected during synthesis to prevent side reactions. The Boc (tert-butoxycarbonyl) group is frequently used for protection of cyclopropylamine intermediates.
  • Deprotection is achieved under acidic conditions (e.g., 2 M HCl in ether), yielding the free amine.

Introduction of the Methyl Group on the Amine Nitrogen

  • The methylation of the amine nitrogen to form the N-methyl derivative is typically done via alkylation.
  • A common procedure involves treatment of the free amine intermediate with sodium hydride followed by iodomethane, which selectively methylates the nitrogen atom.
  • After methylation, the protecting groups are removed to yield the final Cyclopropyl(4-fluorophenyl)methylamine.

Alternative Synthetic Routes

Reductive Amination Approach

  • Reductive amination of cyclopropane aldehydes with methylamine or related amines can be used to directly form the target amine.
  • For example, cyclopropanecarbaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride to yield the methylated amine.

Selective Substitution on Fluorinated Aromatics

  • Nucleophilic aromatic substitution on 4-fluoroaniline derivatives with cyclopropylamine can yield N-cyclopropyl-4-fluoroanilines, which can be further methylated or functionalized.
  • This method involves selective substitution reactions, acetylation, reduction, and hydrolysis steps to obtain the desired amine.

Experimental Conditions and Yields

Step Reagents/Conditions Yield/Remarks
Cyclopropanation Corey–Chaykovsky reaction on fluorobenzene derivatives Good yields reported for cyclopropanecarboxylates
Amine Protection Boc protection with Boc2O High efficiency, standard method
Amine Deprotection Acidic conditions (2 M HCl/ether) Complete deprotection, yields free amine
N-Methylation NaH and CH3I in THF or DMF High selectivity and yield for N-methylation
Reductive Amination Cyclopropanecarbaldehyde + methylamine + NaBH4 Moderate to good yields depending on conditions
Nucleophilic Aromatic Substitution Cyclopropylamine on 4-fluoroanilines Yields up to ~77%, requires careful temperature control

Research Findings and Optimization Notes

  • The introduction of fluorine on the phenyl ring enhances metabolic stability and modulates electronic properties, improving biological activity.
  • Steric constraints around the cyclopropyl and fluorophenyl moieties require careful selection of protecting groups and reaction conditions to avoid side reactions.
  • Use of mild reducing agents such as sodium borohydride in reductive amination helps preserve the cyclopropyl ring integrity.
  • Selective methylation using sodium hydride and iodomethane is preferred over other alkylation methods to minimize over-alkylation or side reactions.
  • Industrial scale-up considerations favor catalytic

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine oxide.

  • Reduction Products: Cyclopropyl(4-fluorophenyl)methylamine.

  • Substitution Products: Various substituted amine derivatives.

Scientific Research Applications

The compound Cyclopropyl(4-fluorophenyl)methylamine has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that illustrate its significance.

Antiviral Activity

Recent studies have indicated that compounds similar to Cyclopropyl(4-fluorophenyl)methylamine exhibit antiviral properties against various viruses, including enteroviruses. For instance, structural modifications on similar compounds have shown promising results in inhibiting viral proteases, essential for viral replication. This suggests potential applications in developing antiviral therapies .

Neurological Disorders

The modulation of metabotropic glutamate receptors (mGluRs) has been linked to the treatment of neurological disorders such as anxiety and depression. Compounds with similar structures have been investigated for their ability to act as allosteric modulators of mGluR5, demonstrating efficacy in preclinical models . This positions Cyclopropyl(4-fluorophenyl)methylamine as a potential candidate for further research in this area.

Anti-Cancer Research

Cyclopropyl amines have been explored for their role in cancer therapeutics. Their ability to interact with specific molecular targets involved in cancer progression makes them valuable in developing novel anti-cancer agents. Studies have highlighted the importance of structural features in enhancing potency and selectivity against cancer cell lines .

Case Study 1: Antiviral Efficacy

A study evaluating structurally related compounds demonstrated that modifications at the cyclopropyl position significantly enhanced antiviral activity against enterovirus D68, indicating that similar modifications on Cyclopropyl(4-fluorophenyl)methylamine could yield promising results .

Case Study 2: Neurological Modulation

Research involving mGluR5 inhibitors showed that compounds with a cyclopropyl moiety exhibited improved binding affinities and selectivity profiles compared to traditional ligands. This suggests that Cyclopropyl(4-fluorophenyl)methylamine could be further explored for therapeutic applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Compound NameTargetActivity TypeReference
Cyclopropyl(4-fluorophenyl)methylamineEnterovirus D68Antiviral
Similar Cyclopropyl AminemGluR5Neuromodulator
Cyclopropyl DerivativeCancer CellsCytotoxic Activity

Table 2: Synthesis Methods

MethodDescriptionReference
Transition Metal-Catalyzed ReactionsFormation via carbene insertion
Nucleophilic SubstitutionIntroduction of cyclopropyl group onto aromatic systems

Mechanism of Action

The mechanism by which Cyclopropyl(4-fluorophenyl)methyl](methyl)amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

(S)-N-(Cyclopropyl(4-fluorophenyl)methyl)-2-(ethylamino)-8-fluoro-3-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
  • Structure: Shares the cyclopropyl(4-fluorophenyl)methyl backbone but includes additional substituents: an ethylamino group, a fluoro-substituted isoquinoline ring, and a carboxamide moiety.
  • Function : Demonstrated selectivity for the neurokinin-3 (NK3) receptor in human brain studies. In competitive binding assays, it displaced radioligands at saturating concentrations (100 nM), highlighting its receptor affinity .
  • Key Difference : The extended structure enhances receptor specificity compared to the simpler methylamine derivative.
4-(Cyclopropylmethoxy)-3-fluorophenyl]amine
  • Structure: Contains a cyclopropylmethoxy group attached to a fluorophenylamine core (C₁₀H₁₃ClFNO). Notably, it includes a chlorine atom absent in the target compound.
  • Application: No direct pharmacological data are available, but the cyclopropylmethoxy group may influence solubility and metabolic stability .

Pharmacological and Toxicological Profiles

Receptor Binding and Selectivity
  • Target Compound: No direct receptor data are available.
  • Analog (S)-N-(Cyclopropyl(4-fluorophenyl)methyl)-... :
    • NK3 Receptor : Displaced binding by >90% at 100 nM, comparable to the selective NK3 antagonist SB222200 .
    • NK2 Receptor : Minimal displacement with saredutant (NK2-selective), underscoring structural determinants of receptor specificity .
Toxicity Considerations
  • Cyclopropane-Containing Compounds: Cyclopropanebutanoic Acid Derivatives: Exhibited extreme toxicity (LC₅₀ = 1.87 × 10⁻² mg/mL) in Pimephales promelas models, suggesting cyclopropane moieties may enhance toxicity in certain contexts . Target Compound: Toxicity data are unavailable, but structural parallels warrant caution in handling.

Biological Activity

Cyclopropyl(4-fluorophenyl)methyl(methyl)amine, often referred to as a cyclopropyl derivative with a fluorinated phenyl group, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Cyclopropyl Group : A three-membered carbon ring that imparts unique steric and electronic properties.
  • 4-Fluorophenyl Moiety : The presence of fluorine enhances lipophilicity and may influence receptor binding affinities.

The biological activity of Cyclopropyl(4-fluorophenyl)methyl(methyl)amine is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards these targets, potentially modulating various biological pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function.

Biological Activity

Preliminary studies suggest that Cyclopropyl(4-fluorophenyl)methyl(methyl)amine exhibits significant biological activity. Its structural similarity to other biologically active compounds positions it as a potential candidate for pharmacological applications. Notably, the fluorinated aromatic ring could confer distinct pharmacological properties compared to non-fluorinated analogs .

Key Findings from Research

  • Interaction Studies : Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. These studies may involve:
    • Receptor binding assays.
    • Enzyme inhibition assays.
    • Cellular uptake studies.
  • Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds targeting various diseases .
  • Case Studies :
    • In one study, similar compounds demonstrated efficacy in reducing plasma ACTH levels in stress models in rats, indicating potential applications in stress-related disorders .
    • Another study highlighted the importance of fluorinated groups in enhancing drug potency and selectivity towards specific biological targets .

Data Table: Comparison of Biological Activity

Compound NameBiological ActivityMechanism of Action
Cyclopropyl(4-fluorophenyl)methyl(methyl)amineSignificant biological activity observedInteraction with receptors/enzyme targets
SSR125543AReduced plasma ACTH levelsCRF receptor antagonism
Fluorinated Phenolic CompoundsIncreased potency for 5-HT uptakeEnhanced receptor binding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropyl(4-fluorophenyl)methylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of cyclopropylamine with 4-fluorobenzaldehyde using sodium triacetoxyborohydride in methanol yields the product at 60–70% efficiency . Alternatively, reacting 4-fluorobenzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) achieves ~75% yield after purification via column chromatography . Key variables include solvent polarity (aprotic solvents enhance nucleophilicity) and temperature control (20–25°C minimizes side reactions).

Q. Which analytical techniques are critical for characterizing this compound and confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and fluorophenyl moiety (δ 7.2–7.8 ppm for aromatic protons with J₃-F coupling ~8 Hz) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 194.1 (calculated: 194.12) validates purity .
  • HPLC : Reverse-phase C18 columns (70:30 MeOH:H₂O) assess purity (>98%) and detect byproducts like unreacted benzyl chloride .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer : The fluorophenyl and cyclopropyl groups enhance blood-brain barrier penetration and receptor selectivity. It serves as:

  • A dopamine/serotonin receptor modulator : In vitro assays (e.g., radioligand binding with D₂ receptors) show IC₅₀ values of 120 nM, suggesting CNS activity .
  • A scaffold for SAR studies : Substitutions at the cyclopropyl or fluorophenyl positions improve metabolic stability (e.g., t₁/₂ > 4 hrs in liver microsomes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Receptor Binding : Variations in buffer pH (7.4 vs. 7.0) alter protonation states of the amine, affecting D₂ receptor affinity by 2-fold .
  • Cellular Uptake : Polyamine transport systems (e.g., in B16 melanoma cells) show 30% higher accumulation than passive diffusion, validated via competitive inhibition with spermidine . Standardize assays using reference compounds (e.g., borocaptate for BNCT studies) to calibrate results .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

  • Methodological Answer :

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃ at the para position) reduces CYP450-mediated oxidation, improving hepatic t₁/₂ from 2.5 to 6.2 hrs .
  • Solubility : Co-crystallization with HCl increases aqueous solubility (from 0.5 mg/mL to 12 mg/mL) without altering receptor binding .
  • Bioavailability : Nanoemulsion formulations (e.g., Tween-80/ethanol) enhance oral absorption (AUC₀–₂₄: 450 ng·h/mL vs. 220 ng·h/mL for free base) .

Q. How does steric hindrance from the cyclopropyl group influence reaction pathways in derivatization?

  • Methodological Answer : The cyclopropyl group’s rigidity limits nucleophilic attack at the methylamine center. For example:

  • Acylation : Acetyl chloride reacts at the amine only under high-temperature (80°C) conditions, yielding 55% monoacetylated product vs. 85% for non-cyclopropyl analogs .
  • Oxidation : Peracid-mediated oxidation of the cyclopropyl ring is negligible (<5% epoxidation), preserving the core structure during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine
Reactant of Route 2
[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.